TCMDC-125431

Malaria Drug Discovery Phenotypic Screening

TCMDC-125431 (MW: 433.57) disrupts P. falciparum calcium homeostasis with minimal heme crystallization inhibition, unlike classical antimalarials. This selective mechanism makes it an essential probe for calcium-linked pathway studies and a benchmark for validating novel antimalarial leads. Low cross-resistance to chloroquine/artemisinin supports drug-resistance research. Procure for SAR studies leveraging its unique pharmacophore.

Molecular Formula C26H29N3O2S
Molecular Weight 447.6 g/mol
Cat. No. B15563302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-125431
Molecular FormulaC26H29N3O2S
Molecular Weight447.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H29N3O2S/c1-3-4-5-8-18-32-26-28-27-25(29(26)21-14-16-22(30-2)17-15-21)19-31-24-13-9-11-20-10-6-7-12-23(20)24/h6-7,9-17H,3-5,8,18-19H2,1-2H3
InChIKeyVUWCDFOJPVRMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCMDC-125431: Procurement-Focused Profile of a Plasmodium Calcium Dynamics Disruptor


TCMDC-125431 is a synthetic small molecule (Molecular Weight: 433.57 g/mol) identified as a novel disruptor of calcium homeostasis in the malaria parasite Plasmodium falciparum [1]. It emerged as one of three prioritized hits from a high-content phenotypic screen of the GSK TCAMS compound library, a collection of compounds with known antimalarial activity. Its primary differentiation is its potent ability to induce parasite calcium redistribution while exhibiting minimal to no inhibition of heme crystallization, a mechanism distinct from classical antimalarials like chloroquine [1].

Why Generic Substitution Fails: The Unique Mechanistic Profile of TCMDC-125431


Generic substitution among antimalarial screening hits is scientifically invalid without quantitative evidence of equivalent mechanism and selectivity. TCMDC-125431 is characterized by a specific dual activity profile: it potently disrupts intracellular calcium dynamics in P. falciparum but does not significantly inhibit heme crystallization [1]. This is in stark contrast to many other TCAMS hits and established antimalarials, which often rely on heme crystallization inhibition as a primary or contributing mechanism. Using a structurally similar analog without confirming this specific activity ratio could lead to a different pharmacological outcome, invalidating the experimental model or development hypothesis. The selection of TCMDC-125431 over in-class alternatives is justified only by the specific, quantitative evidence of this differentiated mechanism, as detailed below [1].

TCMDC-125431 Product-Specific Quantitative Evidence for Scientific Selection


Differentiated Mechanism: Calcium Redistribution vs. Heme Crystallization Inhibition in TCMDC-125431

TCMDC-125431 was identified in a focused screen for its ability to potently induce calcium redistribution in P. falciparum. Crucially, it was further characterized and found to have minimal inhibitory activity against heme crystallization, a common mechanism for many antimalarials [1]. This dual profile distinguishes it from other hits in the same screen that may have been potent in one assay but not the other, or from classical drugs like chloroquine, whose primary mechanism is heme crystallization inhibition [1].

Malaria Drug Discovery Phenotypic Screening Mechanism of Action

Comparative Potency: TCMDC-125431 Ranked Among Top Hits from TCAMS Screen

From a high-throughput screen of ~3000 compounds in the GSK TCAMS library, 158 initial hits were identified. After extensive secondary profiling, only three compounds—TCMDC-136230, TCMDC-125431, and TCMDC-125457—were prioritized for their combined profile of potent calcium redistribution and minimal heme crystallization inhibition [1]. TCMDC-125431 is thus validated as a top-tier hit, with its potency placing it in the low micromolar range, comparable to the other two lead compounds [1].

Antimalarial Phenotypic Screening TCAMS Drug Discovery

Activity Profile: Low Cross-Resistance to Chloroquine and Artemisinin for TCMDC-125431

The profiling of TCMDC-125431 included assessment against chloroquine (CQ)- and artemisinin-resistant strains of P. falciparum. The study reported low cross-resistance issues for TCMDC-125431 and the other two prioritized compounds [1]. This suggests that its novel mechanism of action (calcium disruption) remains effective even when parasites have developed resistance to front-line therapies that target other pathways, such as heme detoxification or oxidative stress response.

Drug Resistance Malaria Phenotypic Screening Chloroquine

Chemical Structure and Pharmacophore Fit: TCMDC-125431 as a Defined Chemotype

Computational molecular superimposition of the three prioritized compounds (TCMDC-136230, -125431, and -125457) identified a common pharmacophore model for their shared activity [1]. While TCMDC-125457 was noted as the best fit, TCMDC-125431 was one of only two other compounds to match this pharmacophore out of an initial screen of ~3000 molecules. This computational analysis confirms that TCMDC-125431 belongs to a distinct, well-defined chemotype associated with the novel calcium disruption mechanism, and its procurement provides access to a validated, structure-based tool.

Computational Chemistry Pharmacophore Medicinal Chemistry Malaria

High-Impact Research and Industrial Applications for TCMDC-125431


Chemical Probe for Elucidating Calcium-Dependent Death Pathways in Plasmodium

As a validated disruptor of calcium dynamics with minimal off-target activity on heme crystallization, TCMDC-125431 is an ideal chemical probe for dissecting the molecular mechanisms linking calcium dysregulation to programmed cell death-like features in malaria parasites [1]. It can be used to interrogate specific pathways and identify downstream effectors without the confounding variable of heme detoxification inhibition.

Comparative Tool for Profiling Novel Antimalarial Leads

TCMDC-125431 serves as a benchmark compound for calcium disruption activity. Newly synthesized or discovered antimalarial leads can be directly compared to TCMDC-125431 in standardized calcium redistribution assays and heme crystallization assays to benchmark their mechanistic novelty and potency [1].

Reference Standard in Resistance Mechanism Studies

Given its demonstrated low cross-resistance to chloroquine and artemisinin [1], TCMDC-125431 is a valuable reference standard for research aimed at understanding and overcoming drug resistance. It can be used to select for and characterize new resistance mutations or to validate the efficacy of compounds designed to target resistant parasites.

Starting Point for Structure-Guided Medicinal Chemistry

The identification of a common pharmacophore among the top hits, including TCMDC-125431 [1], makes it a well-defined starting point for structure-based drug design and medicinal chemistry optimization campaigns. Researchers can procure this compound to initiate SAR studies aimed at improving potency and drug-like properties while maintaining the unique mechanistic fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCMDC-125431

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.